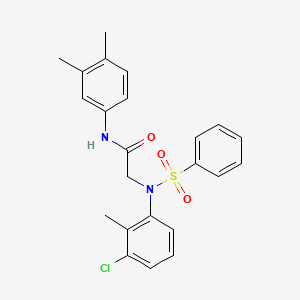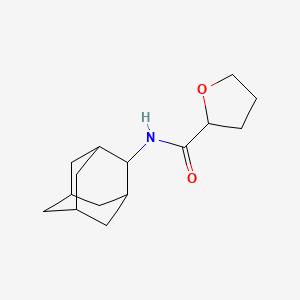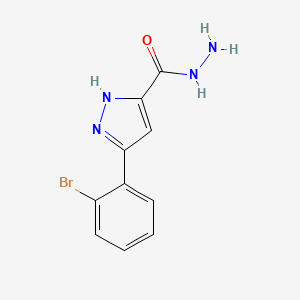![molecular formula C18H18ClN3O2S B6071204 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6071204.png)
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively researched for its potential applications in cancer treatment. MLN4924 has been shown to selectively target and inhibit the activity of NEDD8-activating enzyme (NAE), which is a key regulator of protein degradation pathways in cells.
Mécanisme D'action
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide selectively inhibits the activity of NAE, which is required for the activation of NEDD8. NEDD8 modification is essential for the function of the CRL family of E3 ligases, which play a critical role in the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have potent antitumor activity in a variety of cancer cell lines and xenograft models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have synergistic effects with other chemotherapeutic agents. 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. However, 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has some limitations for use in lab experiments. It is a potent inhibitor of NAE, and may have off-target effects on other cellular processes. It may also have limited solubility in aqueous solutions, which can impact its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is to investigate its potential applications in combination with other chemotherapeutic agents. 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have synergistic effects with other agents, and may be effective in combination therapies for cancer treatment. Another area of research is to investigate the potential use of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in other diseases, such as viral infections and inflammatory disorders. Finally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, and to develop more selective inhibitors of NAE.
Méthodes De Synthèse
The synthesis of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 4-morpholinophenylamine with carbon disulfide to form 4-morpholinophenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. The final product is purified through a series of chromatographic steps to obtain a high purity yield of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the activity of NAE, which is required for the activation of the ubiquitin-like protein NEDD8. NEDD8 modification is essential for the function of the cullin-RING ubiquitin ligase (CRL) family of E3 ligases, which play a critical role in the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGDMHWTSBTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6071148.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6071158.png)
![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)
![2-[(4-nitrobenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6071175.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6071180.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6071199.png)
